N-butyl-1-(butylimino)-1H-inden-3-amine hydrochloride
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Description
Scientific Research Applications
Chemical Synthesis and Derivative Formation
N-butyl-1-(butylimino)-1H-inden-3-amine hydrochloride and its derivatives have been extensively used in the field of chemical synthesis. The compound has been involved in reactions such as the deprotonation of N-tert-Butylimino derivatives of aldehydes, leading to the formation of various pyridines and pyridinium salts. For instance, N-tert-Butylimino derivatives were reacted with vinamidinium chloride, yielding 2-alkylaminopentadienimine derivatives, which were isolated as their corresponding hydrochloride with good yields. This reaction pathway was pivotal in affording access to 3-alkylpyridines or 3-alkylpyridinium salts (Wypych et al., 2008).
Catalysis and Reaction Mechanisms
The compound has also been central to studies exploring reaction mechanisms and catalysis. For instance, the study of hydrocarbon amination by chloramine-T derivatives catalyzed by (diimine)copper complexes provided insights into ligand-accelerated catalysis and the C−H insertion process. The amination of various substrates revealed significant sensitivity to the electronic character of the substrates, thereby shedding light on the mechanistic aspects of these transformations (Barman et al., 2010).
Ionic Liquids and Carboxylating Properties
In the realm of ionic liquids, certain derivatives of this compound have demonstrated noteworthy carboxylating properties. For instance, 1-Butyl-3-methylimidazolium hydrogen carbonate was utilized as an ionic liquid with carboxylating capabilities to transform amines into the corresponding carbamate esters, showcasing its potential in organic synthesis and functionalization reactions (Nicola et al., 2016).
Fluorescent Chemosensors
The compound has found applications in the development of chemosensors as well. A fluorescent probe incorporating this compound detected Cu(II) ions exclusively among various heavy and transition metal ions. This was achieved through a colorimetric method with a significant red-shift in emission, attributed to the deprotonation of the secondary amines, thereby highlighting its application in selective metal ion detection (Xu et al., 2005).
CO2 Capture
In environmental applications, a specific ionic liquid variant of the compound has been effective in CO2 capture. This process involves the reversible sequestration of CO2 as a carbamate salt, showcasing an efficient and nonvolatile method for CO2 capture, comparable in efficiency to commercial amine sequestering agents (Bates et al., 2002).
Properties
IUPAC Name |
N-butyl-3-butyliminoinden-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2.ClH/c1-3-5-11-18-16-13-17(19-12-6-4-2)15-10-8-7-9-14(15)16;/h7-10,13,18H,3-6,11-12H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGJOJRWYKOTEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=NCCCC)C2=CC=CC=C21.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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